molecular formula C9H9FO3 B1442454 4-Fluoro-3-(methoxymethyl)benzoic acid CAS No. 1333834-34-6

4-Fluoro-3-(methoxymethyl)benzoic acid

Cat. No. B1442454
CAS RN: 1333834-34-6
M. Wt: 184.16 g/mol
InChI Key: UZWWRLXMWHKQLY-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methoxymethyl)benzoic acid is a chemical compound with the molecular formula C9H9FO3 . It is a fluorinated benzoic acid building block used as an intermediate in the preparation of APIs .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(methoxymethyl)benzoic acid can be represented by the InChI code: 1S/C9H9FO3/c1-13-5-7-4-6 (9 (11)12)2-3-8 (7)10/h2-4H,5H2,1H3, (H,11,12) .

Scientific Research Applications

Luminescent Properties

Research has explored the synthesis and crystal structures of lanthanide coordination compounds using derivatives similar to "4-Fluoro-3-(methoxymethyl)benzoic acid." These studies investigate the influence of electron-releasing and electron-withdrawing substituents on the photophysical properties of the compounds. For instance, the presence of an electron-releasing substituent can enhance the photoluminescence of Tb(3+) complexes, whereas electron-withdrawing groups decrease the overall sensitization efficiency due to energy dissipation through specific transitions. This highlights the potential of such compounds in developing materials with tunable luminescent properties (Sivakumar et al., 2010).

Photoresponsive Behavior

The photoresponsive behavior of fluorinated liquid crystals has been systematically investigated, showing how spectral shifts in the UV–visible region can be influenced by solvent and substituent effects. This research is crucial for enhancing the UV stability of molecules, which is beneficial for applications in materials science, especially for optical and electronic devices (Praveen & Ojha, 2012).

Metal-Mediated Functionalization

Studies have demonstrated the potential of metal-mediated site-selective functionalization using fluoro- or trifluoromethyl-substituted benzyl and phenethyl alcohols. This process enables the synthesis of new benzoic acids, showcasing the versatility of fluorinated compounds in synthetic chemistry and the creation of biologically active molecules (Marzi et al., 2002).

Fluorescent Probes for Sensing

Fluorophores derived from compounds similar to "4-Fluoro-3-(methoxymethyl)benzoic acid" have been applied as fluorescent probes for sensing magnesium and zinc cations. Their high sensitivity to pH changes and selectivity towards specific metal cations underline the potential of such compounds in environmental monitoring and biomedical diagnostics (Tanaka et al., 2001).

Liquid Crystal Properties

Research on linear supra-molecular liquid crystals synthesized from compounds related to "4-Fluoro-3-(methoxymethyl)benzoic acid" has examined their thermal and phase behavior. The studies focus on the effect of the fluorine atom on the electro-optical and optical properties of these compounds, contributing to advancements in display technologies and materials science (Fouzai et al., 2018).

properties

IUPAC Name

4-fluoro-3-(methoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWWRLXMWHKQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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